M-Terphenyl

Description

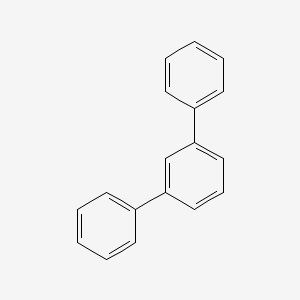

Structure

3D Structure

Properties

IUPAC Name |

1,3-diphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTKZCDBKVTVBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5C6H4C6H5, C18H14 | |

| Record name | M-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029117 | |

| Record name | 1,1':3',1''-Terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-terphenyl is a yellow solid. mp: 86-87 °C, bp: 365 °C. Density: 1.195 g/cm3. Insoluble in water. Usually shipped as a solid mixture with its isomers o-terphenyl and p-terphenyl that is used as a heat-transfer fluid., Liquid, Yellow solid (needles); [NIOSH], Yellow solid (needles). | |

| Record name | M-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1':3',1''-Terphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Terphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

689 °F at 760 mmHg (NIOSH, 2023), 363 °C AT 760 MM HG, 689 °F | |

| Record name | M-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

375 °F (NIOSH, 2023), 191 °C, 375 °F (191 °C) (OPEN CUP), (oc) 375 °F | |

| Record name | M-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Terphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | M-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), SOL IN ALCOHOL, ETHER, BENZENE, ACETIC ACID, Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents., Water solubility = 1.51 mg/l at 25 °C, Insoluble | |

| Record name | M-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.23 (NIOSH, 2023) - Denser than water; will sink, 1.2, 1.23 | |

| Record name | M-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.01 mmHg at 200 °F (NIOSH, 2023), 0.0000175 [mmHg], 1.75X10-5 mm Hg extrapolated from experimentally-derived coefficients, (200 °F): 0.01 mmHg | |

| Record name | M-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Terphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | M-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

YELLOW NEEDLES FROM ALC, Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/, Yellow solid. | |

CAS No. |

92-06-8, 26140-60-3 | |

| Record name | M-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Terphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Terphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terphenyls | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026140603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-TERPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1':3',1''-Terphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1':3',1''-Terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-terphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TERPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOI2PSS0KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | M-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WZ62B970.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

192 °F (NIOSH, 2023), 87 °C, 192 °F | |

| Record name | M-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to m-Terphenyl: Core Properties and Scientific Applications

Introduction

m-Terphenyl (1,3-diphenylbenzene) is an aromatic hydrocarbon of significant interest across diverse scientific and industrial fields. Structurally, it consists of a central benzene ring substituted with two phenyl groups at the 1 and 3 (meta) positions.[1] This arrangement confers a unique V-shaped geometry, leading to a combination of high thermal stability, specific steric hindrance, and valuable electronic properties.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of this compound, with a focus on its relevance to researchers in chemistry, materials science, and drug development.

Molecular Structure and Physicochemical Characteristics

The defining feature of this compound is its non-linear structure, which distinguishes it from its linear isomer, p-terphenyl, and more sterically crowded isomer, o-terphenyl. This meta-linkage results in a rigid, bulky molecule with a significant π-conjugated system.[1] This structure is foundational to its utility, particularly in applications requiring kinetic stabilization of reactive species or as a core for functional materials.[1][3]

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound (C18H14).

The core physicochemical properties of this compound are summarized below. These data are critical for its handling, purification, and application in various experimental setups.

Table 1: Fundamental Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 92-06-8 | [4][5][6] |

| Molecular Formula | C18H14 | [7][8] |

| Molecular Weight | 230.30 g/mol | [6][9][10] |

| Appearance | White to yellow crystalline solid/needles | [7][9][10] |

| Melting Point | 86–88 °C (187–189 °F) | [1][2][6] |

| Boiling Point | 365 °C (689 °F) | [1][7][9] |

| Density | ~1.2 g/cm³ | [1][9][10] |

| Flash Point | 206 °C (403 °F) | [5][7] |

| Water Solubility | 1.51 mg/L (practically insoluble) | [1][10] |

| Solubility | Very soluble in aromatic solvents (benzene, toluene); soluble in ether, acetic acid; sparingly soluble in alcohols. | [9][10] |

Synthesis and Purification Protocols

Historically, this compound was first obtained from the high-temperature pyrolysis of benzene, which yields a mixture of isomers requiring separation.[1][2] Modern laboratory synthesis offers more controlled and higher-yield approaches.

One-Pot Synthesis via a Two-Aryne Sequence

A robust and efficient laboratory-scale synthesis involves the reaction of a 1,2,3-trihalobenzene with an excess of an aryl-Grignard reagent.[11] This one-pot method proceeds through a sequential aryne formation and trapping mechanism, offering good yields for this compound and its derivatives.

Experimental Protocol:

-

Grignard Reagent Preparation: Prepare Phenylmagnesium bromide (PhMgBr) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon). An excess of at least 3 equivalents is required.

-

Reaction Setup: In a separate flask, dissolve 2,6-dibromoiodobenzene (1 equivalent) in anhydrous THF.

-

Addition: Slowly add the solution of 2,6-dibromoiodobenzene to the stirred Grignard reagent at room temperature. Scientist's Note: The reaction is exothermic. For larger scale reactions, cooling in an ice bath may be necessary to control the reaction rate and prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for several hours or at reflux to ensure the reaction goes to completion.[11]

-

Quenching: Carefully quench the reaction by slowly adding a dilute aqueous acid solution (e.g., 1M HCl) to the cooled reaction mixture.

-

Extraction & Purification: Transfer the mixture to a separatory funnel, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO4). The crude product is then purified, typically by recrystallization from ethanol, to yield pure this compound as crystalline needles.[10]

Diagram 2: Synthesis and Purification Workflow

Caption: General workflow for this compound synthesis.

Key Applications in Research and Development

The unique steric and electronic properties of this compound make it a versatile molecule in several advanced fields.

Ligand in Organometallic and Main Group Chemistry

The bulky nature of the this compound scaffold is highly effective at providing kinetic stabilization to low-coordinate metal centers.[1] By creating a sterically crowded "pocket" around a metal, the terphenyl ligand can prevent oligomerization and allow for the isolation and study of highly reactive species, such as those with metal-metal multiple bonds.[1][3] This has been instrumental in advancing fundamental understanding in main group and transition metal chemistry.[1]

Organic Electronics

This compound and its derivatives are important materials in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[4][12] Its high thermal stability and well-defined electronic properties allow it to function as a host material in emissive layers. The rigid structure helps to suppress non-radiative decay pathways and molecular aggregation, which can improve device efficiency, color purity, and operational lifetime.[12][13]

Diagram 3: Role in OLED Host Material

Caption: Conceptual role of this compound in an OLED.

Drug Development and Biochemistry

The rigid, three-dimensional scaffold of this compound makes it an attractive core for designing novel therapeutic agents. In drug discovery, rigidification of a flexible lead molecule can enhance binding affinity and selectivity for a biological target.[14] Recently, this compound-based structures have been designed as small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[14][15] The terphenyl core serves to orient functional groups in a precise spatial arrangement to disrupt the binding interface.[14]

High-Temperature Applications

Mixtures of terphenyl isomers, including this compound, are used commercially as high-temperature heat transfer fluids (e.g., Santowax M).[4][9] Their exceptional thermal stability allows them to be used in liquid-phase systems at temperatures up to and exceeding 345 °C (653 °F).[16][17] This is crucial in chemical processing, polyester manufacturing, and other industrial applications requiring precise and stable high-temperature control.[7][17]

Spectroscopic and Analytical Data

For researchers, confirmation of structure and purity is paramount. The following are typical spectroscopic signatures for this compound.

-

¹H NMR (in CDCl₃): The proton NMR spectrum is complex due to overlapping aromatic signals. Key shifts are typically observed between δ 7.3 and 7.9 ppm. The spectrum shows a distinct pattern corresponding to the protons on the central and outer phenyl rings.[18][19]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the aromatic rings.

-

Mass Spectrometry (EI): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 230.[8]

Safety and Handling

This compound is considered moderately toxic by ingestion and can cause skin, eye, and respiratory irritation.[6][20][21]

-

Personal Protective Equipment (PPE): Always handle with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[21][22] Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[20][22]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[22][23]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment as it is very toxic to aquatic life.[20][21]

Conclusion

This compound is a molecule whose fundamental properties—a rigid, bulky, V-shaped structure, high thermal stability, and a conjugated π-system—translate into significant utility across multiple scientific disciplines. From stabilizing exotic metal complexes and enabling next-generation organic electronics to providing a scaffold for novel cancer therapeutics, its importance is well-established. This guide has provided a technical foundation for understanding and utilizing this versatile compound in a research and development context.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. Structural and Electronic Studies of Substituted this compound Group 12 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 92-06-8: this compound | CymitQuimica [cymitquimica.com]

- 5. 1,3-Diphenylbenzene | 92-06-8 [chemicalbook.com]

- 6. This compound 99 92-06-8 [sigmaaldrich.com]

- 7. You are being redirected... [schultzchem.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. Research Progress of Hyperfluorescent Organic Electroluminescent Devices [mdpi.com]

- 14. Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. You are being redirected... [schultzchem.com]

- 17. Hydrogenated Terphenyl, YC-HTF-2 Transfer Fluids Supplier | YANCUI [yancuichem.com]

- 18. spectrabase.com [spectrabase.com]

- 19. 1,3-Diphenylbenzene(92-06-8) 1H NMR spectrum [chemicalbook.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 92-06-8 Name: this compound [xixisys.com]

- 23. synquestlabs.com [synquestlabs.com]

What is the structure of M-Terphenyl?

An In-depth Technical Guide on the Structure of m-Terphenyl

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (1,3-diphenylbenzene) is an aromatic hydrocarbon characterized by a central benzene ring substituted with two phenyl groups at the meta positions. This substitution pattern imparts a unique, non-planar, twisted conformation that dictates its distinct physicochemical properties and diverse applications. This guide provides a comprehensive overview of the molecular structure, synthesis, key properties, and primary applications of this compound, serving as a technical resource for professionals in the chemical and pharmaceutical sciences.

Core Molecular Structure and Stereochemistry

This compound is an organic compound with the chemical formula C₁₈H₁₄.[1] Its IUPAC name is 1,3-diphenylbenzene.[2] The structure consists of a central phenyl ring connected to two other phenyl rings at the 1 and 3 positions.[1]

Unlike its linear isomer p-terphenyl, the meta-substitution of this compound forces the molecule into a non-planar or twisted conformation. Steric hindrance between the hydrogen atoms on the adjacent rings prevents them from lying in the same plane. This twisted, propeller-like geometry is a defining feature that significantly influences its material properties, such as its lower melting point compared to p-terphenyl and its solubility in organic solvents.[1][2]

Key Structural Identifiers:

Caption: 2D representation of the this compound molecular structure.

Synthesis and Methodologies

Historically, this compound was synthesized by heating benzene to high temperatures, which produced a mixture of terphenyl isomers.[1] Modern organic synthesis offers more controlled and higher-yield approaches. A prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids.

Experimental Protocol: Suzuki Coupling Synthesis of this compound

This protocol details the synthesis of this compound from 1,3-dibromobenzene and phenylboronic acid, a common laboratory procedure.

Causality: The choice of a palladium catalyst, such as Pd(PPh₃)₄, is critical as it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that underlies the C-C bond formation. A base (e.g., K₂CO₃) is required to activate the boronic acid for the transmetalation step.

Materials:

-

1,3-Dibromobenzene

-

Phenylboronic acid (2.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)

-

Potassium Carbonate (K₂CO₃) (2 M aqueous solution)

-

Toluene

-

Ethanol

-

Deionized Water

-

Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1,3-dibromobenzene (1.0 eq), phenylboronic acid (2.1 eq), and Pd(PPh₃)₄ (0.02 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to create an oxygen-free environment, preventing catalyst degradation.

-

Solvent and Base Addition: Add toluene, followed by the 2 M aqueous solution of potassium carbonate. The biphasic mixture allows for efficient reaction and product separation.

-

Heating and Reflux: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the aqueous layer with toluene or ethyl acetate. Combine all organic extracts.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallization: Purify the resulting crude solid by recrystallization from hot ethanol to yield pure this compound as white crystals.[4]

-

Validation: Confirm the product's identity and purity using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Caption: Step-by-step workflow for the synthesis of this compound via Suzuki coupling.

Physicochemical Properties and Data

The physical and chemical characteristics of this compound are a direct consequence of its molecular structure. It is a white, crystalline solid at room temperature.[5][6] Its high boiling point and thermal stability make it suitable for high-temperature applications.[2]

Table of Physicochemical Data:

| Property | Value | Source(s) |

| Appearance | White crystalline solid / Yellow needles | [4][5] |

| Melting Point | 84-88 °C | [4] |

| Boiling Point | 365-379 °C | [2] |

| Density | ~1.195 g/cm³ | [2][4] |

| Solubility | Insoluble in water; Soluble in benzene, ether, and hot alcohol. | [2][4] |

| Flash Point | 191-206 °C | [4][5] |

| Vapor Pressure | 0.01 mmHg @ 200°F (~93°C) | [7] |

Key Applications and Functional Roles

The unique combination of thermal stability, a high boiling point, and specific electronic properties makes this compound and its derivatives valuable in several advanced fields.

-

Heat Transfer Fluids: Terphenyl mixtures, including this compound, are widely used as high-temperature heat transfer agents in both industrial settings and solar-heating systems due to their excellent thermal stability.[2]

-

Organic Electronics: Its rigid, conjugated structure makes it a useful building block for organic light-emitting diodes (OLEDs) and other organic electronic materials. Derivatives can act as electron transport or hole blocking materials.[5]

-

Scintillators: In radiation detection, p-terphenyl is more common, but terphenyls, in general, are used as primary scintillators that fluoresce when excited by ionizing radiation.[6][8]

-

Ligand Synthesis in Organometallics: The bulky nature of the this compound framework is exploited to create sterically demanding ligands. These ligands can stabilize reactive low-coordinate metal centers, enabling the synthesis and study of novel inorganic and organometallic complexes.[1]

-

Dye Carrier: It has been used as a dye carrier for textiles, assisting in the application of dyes to synthetic fibers.[2]

Caption: Key application areas for this compound driven by its structural properties.

Safety and Handling

This compound is a combustible solid with low acute toxicity.[7][9] However, appropriate laboratory safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[9] If generating dust, use a NIOSH-approved respirator.[7]

-

Handling: Use in a well-ventilated area. Avoid breathing dust or vapors.[9][10] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place away from heat sources and strong oxidizing agents.[6][9]

-

Hazards: May cause skin, eye, and respiratory tract irritation.[7][10] It is also classified as very toxic to aquatic life with long-lasting effects.[10]

Conclusion

The structure of this compound, defined by its meta-linked phenyl rings and resultant non-planar geometry, is the source of its valuable properties. Its high thermal stability makes it an excellent heat transfer fluid, while its rigid electronic framework provides a platform for materials in organic electronics and organometallic chemistry. A thorough understanding of its structure, synthesis, and properties is essential for leveraging this versatile molecule in advanced scientific and industrial applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. You are being redirected... [schultzchem.com]

- 6. This compound, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 8. ccchemical.com [ccchemical.com]

- 9. schultzchem.com [schultzchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Diphenylbenzene

Abstract

1,3-Diphenylbenzene, also known as m-terphenyl, is a significant aromatic hydrocarbon with a unique bent structure that imparts distinct physical and chemical properties. This guide provides a comprehensive technical overview of 1,3-diphenylbenzene, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its core physicochemical characteristics, spectroscopic signature, synthesis methodologies, chemical reactivity, and diverse applications, with a focus on providing field-proven insights and actionable experimental protocols.

Introduction: The Significance of the meta-Substituted Terphenyl Scaffold

The terphenyls, a class of hydrocarbons consisting of a central benzene ring substituted with two phenyl groups, exist as three isomers: ortho-, meta-, and para-terphenyl.[1] Among these, 1,3-diphenylbenzene (this compound) is of particular interest due to its non-linear, bent geometry. This structural feature disrupts the planarity and extended conjugation seen in its linear counterpart, p-terphenyl, leading to a unique set of properties.[1] Its exceptional thermal stability and specific electronic characteristics make it a valuable component in high-performance materials such as Organic Light-Emitting Diodes (OLEDs) and as a heat transfer agent.[2] Furthermore, the rigid, sterically hindered pocket created by the two phenyl groups in the 1 and 3 positions makes it a foundational scaffold for the design of bulky ligands in coordination chemistry and as a privileged structure in medicinal chemistry.[3][4][5] This guide aims to provide a detailed exploration of the fundamental properties and applications of this versatile molecule.

Physicochemical Properties of 1,3-Diphenylbenzene

The physical properties of 1,3-diphenylbenzene are a direct consequence of its molecular structure and intermolecular forces. The key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₄ | [6] |

| Molecular Weight | 230.31 g/mol | [6] |

| Appearance | White to light-yellow needles or solid | [7] |

| Melting Point | 84-88 °C | [6] |

| Boiling Point | 379 °C | [6] |

| Density | 1.200 g/mL | [6] |

| Solubility | Insoluble in water. Soluble in hot benzene and hot ethyl alcohol. | [7] |

| Flash Point | 191 °C | [7] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of 1,3-diphenylbenzene is crucial for its identification and characterization in various experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 1,3-diphenylbenzene are characteristic of its C₂ᵥ symmetry.

-

¹H NMR Spectroscopy : The proton NMR spectrum displays a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the central benzene ring are distinct from those on the flanking phenyl groups. A representative ¹H NMR spectrum shows signals around δ 7.81, 7.65, 7.57, 7.51, 7.46, and 7.37 ppm.[8] The coupling constants are also characteristic, with a J-coupling of approximately 2.1 Hz observed for the meta-protons on the central ring.[8]

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for the different carbon environments. Due to the molecule's symmetry, fewer signals than the total number of carbons are observed.

Vibrational Spectroscopy (Infrared - IR)

The IR spectrum of 1,3-diphenylbenzene exhibits characteristic absorptions for aromatic C-H and C=C bonds. Key absorptions include C-H stretching vibrations above 3000 cm⁻¹, and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.

Electronic Spectroscopy (UV-Vis and Fluorescence)

1,3-Diphenylbenzene possesses a rich electronic spectrum due to its extended π-system.

-

UV-Vis Absorption : The UV-Vis absorption spectrum of 1,3-diphenylbenzene in solution typically shows a strong absorption peak around 246 nm.[9]

-

Fluorescence Spectroscopy : When excited with UV light, 1,3-diphenylbenzene exhibits fluorescence. Its emission spectrum is characterized by a peak at approximately 339 nm, with a significant Stokes shift of around 93 nm.[9]

Synthesis of 1,3-Diphenylbenzene

Several synthetic routes are available for the preparation of 1,3-diphenylbenzene, with the Suzuki-Miyaura cross-coupling and Grignard reactions being the most prevalent and versatile.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds and is well-suited for the synthesis of bi- and polyaryls. The synthesis of 1,3-diphenylbenzene via this method typically involves the palladium-catalyzed coupling of 1,3-dibromobenzene with phenylboronic acid.[10]

Experimental Protocol: Suzuki-Miyaura Synthesis of 1,3-Diphenylbenzene [10]

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 1,3-dibromobenzene (1.0 mmol), phenylboronic acid (2.2 mmol), potassium carbonate (4.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition : Under the inert atmosphere, add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).

-

Reaction : Stir the reaction mixture and heat to reflux (approximately 85-90 °C) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup : After cooling to room temperature, dilute the mixture with dichloromethane (50 mL) and wash with deionized water (3 x 50 mL).

-

Purification : Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Caption: Workflow for the Suzuki-Miyaura synthesis of 1,3-diphenylbenzene.

Grignard Reaction

The Grignard reaction provides an alternative route to C-C bond formation. For the synthesis of 1,3-diphenylbenzene, a di-Grignard reagent can be prepared from 1,3-dibromobenzene, which is then reacted with a suitable electrophile. A more common approach involves the reaction of a phenyl Grignard reagent with a 1,3-dihalo- or 1,3-diketo-benzene derivative.

Experimental Protocol: Grignard Reagent Preparation (General) [11]

-

Apparatus : Ensure all glassware is scrupulously dried in an oven and assembled while hot under a stream of dry nitrogen or argon.

-

Initiation : Place magnesium turnings in a flask and add a small volume of anhydrous diethyl ether. Add a small portion of bromobenzene to initiate the reaction. An iodine crystal can be added to activate the magnesium surface.

-

Addition : Once the reaction has initiated (indicated by bubbling and a cloudy appearance), slowly add the remaining bromobenzene dissolved in anhydrous ether to maintain a gentle reflux.

-

Completion : The reaction is complete when the magnesium has been consumed. The resulting phenylmagnesium bromide solution can then be used in subsequent reactions.

Caption: General workflow for the Grignard synthesis of 1,3-diphenylbenzene.

Chemical Reactivity

The chemical reactivity of 1,3-diphenylbenzene is dominated by the aromatic character of its three phenyl rings. It can undergo electrophilic aromatic substitution reactions, and its derivatives are valuable precursors in organic synthesis.

Electrophilic Aromatic Substitution

Like benzene, the phenyl rings of 1,3-diphenylbenzene can undergo electrophilic aromatic substitution, such as nitration and halogenation. The directing effects of the existing phenyl substituents will influence the position of the incoming electrophile. The phenyl groups are weakly activating and will direct incoming electrophiles to the ortho and para positions of the flanking rings and to the 2-, 4-, 5-, and 6-positions of the central ring.

Nitration : The nitration of 1,3-diphenylbenzene can be achieved using a mixture of concentrated nitric acid and sulfuric acid.[12] The reaction introduces a nitro (-NO₂) group onto one of the aromatic rings. The conditions must be carefully controlled to avoid multiple nitrations.[13]

Caption: Mechanism of electrophilic nitration of 1,3-diphenylbenzene.

Applications of 1,3-Diphenylbenzene

The unique structural and electronic properties of 1,3-diphenylbenzene have led to its application in diverse scientific and technological fields.

Materials Science and Organic Electronics

1,3-Diphenylbenzene and its derivatives are valued for their high thermal stability and efficient charge transport and luminescence properties.[2] These characteristics make them ideal candidates for use in the emissive and charge-transporting layers of OLEDs, contributing to enhanced brightness and device efficiency.[2]

Coordination Chemistry

The this compound scaffold is extensively used to create bulky ligands that can stabilize reactive metal centers in unusual coordination geometries and oxidation states.[3] The steric hindrance provided by the flanking phenyl groups can prevent unwanted side reactions and allow for the isolation of novel metal complexes.[3]

Drug Discovery and Medicinal Chemistry

The rigid framework of 1,3-diphenylbenzene serves as a "privileged scaffold" in medicinal chemistry. This means that this core structure can be decorated with various functional groups to create libraries of compounds with diverse biological activities. Recently, this compound derivatives have been investigated as potent inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[4][14] The terphenyl core provides a rigid platform to orient pharmacophoric groups for optimal binding to the target protein.[4]

Safety and Handling

1,3-Diphenylbenzene should be handled with appropriate safety precautions in a laboratory setting. It is a combustible solid and may cause respiratory tract irritation.[8] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.

Conclusion

1,3-Diphenylbenzene is a molecule of significant fundamental and applied interest. Its unique bent structure gives rise to a distinct set of physical, spectroscopic, and chemical properties that have been leveraged in a wide range of applications, from advanced materials to drug discovery. This guide has provided a comprehensive overview of the core technical aspects of 1,3-diphenylbenzene, offering both foundational knowledge and practical experimental insights for researchers and professionals in the chemical sciences.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 1,3-Diphenylbenzene | 92-06-8 [chemicalbook.com]

- 8. 1,3-Diphenylbenzene(92-06-8) 1H NMR spectrum [chemicalbook.com]

- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. alevelh2chemistry.com [alevelh2chemistry.com]

- 14. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Structural Isomers of Terphenyl

This guide provides a comprehensive exploration of the structural isomers of terphenyl, focusing on their synthesis, characterization, and the nuanced differences that dictate their physical and chemical properties. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes technical data with practical insights to serve as an authoritative reference.

Introduction: The Terphenyl Framework

Terphenyls are a class of aromatic hydrocarbons composed of a central benzene ring substituted with two phenyl groups.[1] The three structural isomers—ortho (o), meta (m), and para (p)—are distinguished by the substitution pattern on the central ring.[1] This seemingly simple variation gives rise to significant differences in their molecular geometry, physical properties, and, consequently, their applications.

While often used in mixtures as heat-transfer fluids and dye carriers, individual isomers possess unique characteristics that make them valuable in specialized fields.[2][3][4][5] For instance, p-terphenyl is a common primary solute in the production of scintillators, while m-terphenyl derivatives are explored for their potential in creating nanometer and magnetic materials.[6] The steric hindrance and electronic properties of this compound ligands have also made them a popular choice in organometallic and main-group chemistry.[7]

The Terphenyl Isomeric System: A Structural Analysis

The core structural difference among the terphenyl isomers lies in the relative positions of the two phenyl substituents on the central benzene ring: 1,2- (ortho), 1,3- (meta), and 1,4- (para). This variation directly influences the molecule's overall shape, symmetry, and steric environment.

Defining the Isomers: Ortho-, Meta-, and Para-Terphenyl

-

o-Terphenyl: With the two phenyl groups on adjacent carbons of the central ring, steric hindrance forces the rings out of coplanarity. This twisted conformation is a defining feature of the ortho isomer.

-

This compound: The 1,3-substitution pattern in this compound results in a more angular and less symmetric structure compared to its isomers.[7] This unique geometry creates a "pocket" that is particularly useful for controlling sterics in chemical reactions.[7]

-

p-Terphenyl: The 1,4-substitution in p-terphenyl allows for a more linear and planar arrangement of the phenyl rings, leading to a highly symmetric molecule.[8] This planarity facilitates efficient π-system conjugation.

Comparative Analysis of Structural Parameters

The distinct geometries of the terphenyl isomers lead to notable differences in their physical and chemical behaviors.

Caption: Structural characteristics of terphenyl isomers.

Tabulated Physical and Spectroscopic Properties

The structural variations directly impact the macroscopic properties of the isomers.

| Property | o-Terphenyl | This compound | p-Terphenyl |

| CAS Number | 84-15-1[9] | 92-06-8[7] | 92-94-4[10] |

| Molecular Formula | C₁₈H₁₄[11] | C₁₈H₁₄[6] | C₁₈H₁₄[10] |

| Molecular Weight | 230.30 g/mol [11] | 230.30 g/mol [12] | 230.3 g/mol [8] |

| Appearance | Colorless to light-yellow solid[11] | White to yellow solid[2][6] | White to light-yellow solid[8] |

| Melting Point | 58-59 °C[11] | 84-88 °C[12] | 212-213 °C[8] |

| Boiling Point | 337 °C[11] | 365-379 °C[2][12] | 376 °C[8] |

| Density | 1.16 g/cm³[11] | 1.195 g/cm³[2] | 1.23 g/cm³[8] |

| Solubility in Water | Insoluble[11] | Insoluble[2] | Insoluble[8] |

Synthesis and Isolation of Terphenyl Isomers

The synthesis of terphenyls can be achieved through several methods, with metal-catalyzed cross-coupling reactions being the most efficient.[13]

Synthetic Strategies: A Mechanistic Perspective

-

Suzuki-Miyaura Cross-Coupling: This is a widely used method for the synthesis of biaryls and polyaryls, including terphenyls.[4][14] It involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[10] The choice of starting materials dictates the resulting isomer. For example, o-terphenyl can be synthesized from 2-bromobiphenyl and phenylboronic acid.[4][5]

-

Other Coupling Reactions: Other methods such as Ullmann reactions, Stille reactions, and [2+2+2] cycloadditions can also be employed to obtain terphenyls.[14]

Experimental Protocol: Synthesis of p-Terphenyl via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of p-terphenyl.

Materials and Reagents:

-

1-Bromo-4-iodobenzene

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

-

Stir bar and appropriate glassware

Step-by-Step Procedure:

-

In a round-bottom flask, combine 1-bromo-4-iodobenzene (1 equivalent), phenylboronic acid (2.2 equivalents), and potassium carbonate (2 equivalents).[10]

-

Add the solvent mixture and the palladium catalyst.

-

Heat the reaction mixture to reflux with stirring for a specified time (e.g., 1.5 hours at 50°C).[10]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent (e.g., chloroform).[10]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[10]

-

Purify the crude product by recrystallization or column chromatography.

Caption: Workflow for the synthesis of p-terphenyl.

Advanced Characterization Techniques

The structural elucidation and purity assessment of terphenyl isomers rely on a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the substitution pattern of the terphenyl isomers.[14][15] The chemical shifts and coupling patterns of the aromatic protons provide a unique fingerprint for each isomer.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized terphenyls, confirming the expected molecular formula.[9][16]

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are essential for separating mixtures of terphenyl isomers and assessing the purity of the final product.[17][18]

Applications and Future Directions

The unique properties of terphenyl isomers have led to their use in a variety of applications.

-

Heat Transfer Fluids: Mixtures of terphenyl isomers are utilized as high-temperature heat transfer fluids due to their thermal stability.[2][3][4][5]

-

Organic Electronics: The π-conjugated system of terphenyls makes them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[19][20]

-

Scintillators: p-Terphenyl is a key component in plastic and liquid scintillators used for radiation detection.[6]

-

Ligand Chemistry: The steric bulk of this compound-based ligands is exploited to stabilize reactive metal centers in organometallic chemistry.[7][15]

-

Drug Development: The terphenyl scaffold has been investigated as a basis for the development of new therapeutic agents.[21]

Future research will likely focus on the synthesis of novel terphenyl derivatives with tailored electronic and steric properties for advanced applications in materials science and medicine.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O-TERPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. o-Terphenyl | 84-15-1 [chemicalbook.com]

- 5. o-Terphenyl CAS#: 84-15-1 [m.chemicalbook.com]

- 6. This compound, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. o-Terphenyl [webbook.nist.gov]

- 10. p-Terphenyl synthesis - chemicalbook [chemicalbook.com]

- 11. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound 99 92-06-8 [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound [webbook.nist.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. researchgate.net [researchgate.net]

The M-Terphenyl Scaffold: A Technical Guide to Architecting Steric Bulk in Coordination Chemistry

Abstract

In the pursuit of novel reactivity and the stabilization of fleeting intermediates, the rational design of ligands has emerged as a paramount strategy in inorganic and organometallic chemistry. Among the pantheon of ligand architectures, sterically demanding frameworks have proven uniquely capable of enforcing unusual coordination geometries and unlocking new catalytic pathways. This technical guide provides an in-depth exploration of the meta-terphenyl (m-terphenyl) ligand scaffold, a cornerstone in the field of bulky ligands. We will dissect its fundamental structural and electronic properties, provide validated protocols for its synthesis and application, and showcase its profound impact on stabilizing low-coordinate metal centers, fostering metal-metal multiple bonds, and driving catalytic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique steric and electronic environment provided by the this compound framework.

The Principle of Steric Encumbrance: Introducing the this compound Ligand

The utility of bulky ligands lies in their ability to provide a significant steric shield around a metal center.[1] This steric hindrance, or "kinetic stabilization," can prevent associative decomposition pathways, ligand exchange, or dimerization, thereby enabling the isolation and study of otherwise transient species with unusual coordination numbers and oxidation states.[1][2]

The this compound ligand is a powerful embodiment of this principle. Its rigid, bowl-shaped architecture, composed of a central phenyl ring flanked by two aryl groups at the meta positions, creates a well-defined, sterically protected pocket.[1][3] This scaffold has become a foundational platform in modern coordination chemistry, facilitating groundbreaking discoveries across the periodic table.[1][4]

Caption: Core structure of an this compound ligand coordinating to a metal center.

Tunable Steric and Electronic Properties

A key advantage of the this compound framework is its high degree of tunability.

-

Steric Control: The effective steric bulk can be systematically adjusted by modifying the substituents on the flanking aryl rings.[5] For instance, replacing phenyl groups with mesityl (2,4,6-trimethylphenyl) or di-iso-propylphenyl (Dipp) groups dramatically increases the steric hindrance, allowing for finer control over the coordination environment.

-

Electronic Control: The electronic properties of the ligand, and consequently the coordinated metal center, can be precisely modulated by introducing electron-donating or electron-withdrawing groups on the aryl rings.[1][6][7] This electronic tuning influences the metal's reactivity, redox potentials, and spectroscopic characteristics.[1]

Synthesis of this compound Ligand Precursors

The construction of the this compound scaffold is most commonly achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This methodology allows for the efficient formation of C-C bonds between the central phenyl ring precursor and the flanking aryl groups. The resulting aryl halide can then be converted into a more synthetically versatile organolithium reagent.

Caption: Synthetic workflow for a common this compound lithium precursor.

Experimental Protocol: Synthesis of 2,6-Dimesitylphenyllithium ([2,6-Mes₂C₆H₃]Li)

This two-step protocol describes the synthesis of a key this compound bromide intermediate followed by its conversion to the widely used lithium salt. This procedure is a composite of established, reliable methods.

Part A: Synthesis of 1-Bromo-2,6-dimesitylbenzene via Suzuki-Miyaura Coupling

This protocol is adapted from standard Suzuki-Miyaura coupling procedures.[8]

-

Self-Validation: The successful formation of the C-C bond is paramount. This protocol employs a well-understood, high-yielding catalytic cycle. Reaction progress can be monitored by TLC or GC-MS to ensure consumption of starting materials. The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-dibromobenzene (1.0 equiv), mesitylboronic acid (2.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 4.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv).

-

Causality: The palladium(0) species is the active catalyst. It undergoes oxidative addition with the aryl bromide. The base is crucial for activating the boronic acid, facilitating the transmetalation step where the aryl group is transferred from boron to palladium.[8] The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base.

-

-

Reaction: Heat the mixture to reflux (typically 85-110 °C) and stir vigorously overnight.

-

Workup: After cooling to room temperature, separate the organic layer. Wash the organic phase with water and then brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with hexanes) or by recrystallization to yield 1-bromo-2,6-dimesitylbenzene as a white solid.

-

Part B: Synthesis of 2,6-Dimesitylphenyllithium via Halogen-Metal Exchange

This protocol follows general procedures for the lithiation of aryl bromides.

-

Self-Validation: This reaction relies on the thermodynamic favorability of forming a more stable organolithium species. The reaction is typically fast and high-yielding. Successful lithiation can be confirmed by quenching a small aliquot with an electrophile (e.g., D₂O or MeI) and analyzing the product by NMR or GC-MS.

-

Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified 1-bromo-2,6-dimesitylbenzene (1.0 equiv) in a dry, ethereal solvent such as diethyl ether or THF.

-

Lithiation: Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).

-

Causality: Low temperatures are critical to prevent side reactions, such as the reaction of the n-butyllithium or the product organolithium with the solvent (especially THF).

-

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.0-1.1 equiv) dropwise via syringe.

-

Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature. The product, 2,6-dimesitylphenyllithium, often precipitates as a white solid.

-

Isolation: The resulting slurry or solution can be used directly for subsequent reactions, or the solid can be isolated by filtration, washed with cold pentane, and dried under vacuum.

-

Applications in Stabilizing Reactive Metal Centers

The primary utility of this compound ligands is their unparalleled ability to stabilize low-coordinate metal complexes, which are often key intermediates in catalytic cycles.[1]

Low-Coordinate d-Block and Main Group Complexes

The steric pocket created by this compound ligands is highly effective at preventing the coordination of additional ligands, forcing the metal into an unsaturated, low-coordinate state.[4][9][10] This has enabled the synthesis and structural characterization of a vast number of two- and three-coordinate complexes for both transition metals and main group elements.[3][5][6][7][8] For example, strictly two-coordinate, quasi-linear diaryl complexes of zinc, cadmium, and mercury have been isolated using this compound frameworks, where less bulky ligands fail to prevent secondary stabilizing interactions.[6][7]

| Ligand Flanking Group | Metal | C-M-C Bond Angle (°) | Coordination | Reference |

| 2,6-Xylyl | Zn | 177.1(2) - 179.9(3) | 2 | [7] |

| 2,6-Xylyl | Cd | 177.1(2) - 179.9(3) | 2 | [7] |

| 2,6-Xylyl | Hg | 177.1(2) - 179.9(3) | 2 | [7] |